Egfr-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-34 is a low-toxicity, acrylamide derivative antitumor agent that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). Overexpression and mutation of the epidermal growth factor receptor have been shown to lead to uncontrolled cell growth and are associated with the progression of most cancer diseases, especially non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Egfr-IN-34 involves the synthesis of acrylamide derivatives. The specific synthetic routes and reaction conditions are detailed in patent documents and scientific literature. For example, one method involves the reaction of specific acrylamide precursors under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Egfr-IN-34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Egfr-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acrylamide derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new antitumor agents and pharmaceuticals.
Mechanism of Action
Egfr-IN-34 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound effectively reduces uncontrolled cell growth and tumor progression .
Comparison with Similar Compounds
Egfr-IN-34 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
This compound stands out due to its specific targeting of EGFR mutations and its potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C26H27ClN6O2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27ClN6O2/c1-2-23(34)32-11-5-7-19(13-32)33-14-20(24-25(28)30-16-31-26(24)33)17-8-9-22(21(27)12-17)35-15-18-6-3-4-10-29-18/h2-4,6,8-10,12,14,16,19,26H,1,5,7,11,13,15,28H2,(H,30,31)/t19-,26?/m1/s1 |
InChI Key |
YFQVIDHPRPGTRQ-ICCFGIFFSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.